molecular formula C10H21ClN2O2 B6301038 (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride CAS No. 2173637-29-9

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride

Cat. No. B6301038
CAS RN: 2173637-29-9
M. Wt: 236.74 g/mol
InChI Key: RZXBZGWTVRXEHJ-SCLLHFNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride (MPCEH) is a novel compound with a variety of potential applications in both scientific research and clinical settings. MPCEH is a chiral compound, meaning it has two mirror-image forms that are not superimposable. This makes it a useful tool in the study of chirality, as it can be used to study the effects of chirality on biochemical processes. Additionally, MPCEH has been found to have a number of biochemical and physiological effects, making it a potentially valuable tool in the study of various biological processes.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound is involved in the synthesis of β-lactam related to cephalosporins, utilizing a process that includes the Wolff rearrangement and isomerisation (Lowe & Yeung, 1973).
  • It plays a role in the synthesis of pyrrolizidine alkaloids from Messerschmidia argentea, contributing to the understanding of structures and properties of natural alkaloids (Ogihara, Miyagi, Higa & Yogi, 1997).
  • The compound is utilized in diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives for the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines (Garcia, Arrasate, Lete & Sotomayor, 2006).

Structural and Physicochemical Studies

  • It is used in the Hantzsch pyrrole synthesis, particularly for the formation of ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids (Roomi & Macdonald, 1970).
  • The compound contributes to the diastereoselective synthesis of atropisomeric 3-(2-substituted aryl)quinazolin-4-ones and understanding their stereochemical properties (Natsugari et al., 2006).
  • It plays a role in novel deconjugative esterification reactions, as seen in the study involving 2-cyclohexylideneacetic acids (Sano et al., 2006).

Applications in Drug Synthesis and Biological Studies

  • Utilized in the synthesis of neuraminidase inhibitors containing pyrrolidine cores, contributing to antiviral research (Wang et al., 2001).
  • Important for the synthesis of nonpeptidic αvβ6 integrin inhibitors, potentially useful in the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).

properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-methylpyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXBZGWTVRXEHJ-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3S,4R)-4-methylpyrrolidin-3-ylcarbamate hydrochloride

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